![molecular formula C13H11ClFN B1488351 [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine CAS No. 1178958-91-2](/img/structure/B1488351.png)
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine
Overview
Description
“[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” is a chemical compound with the molecular formula C13H11ClFN . It’s a compound that falls under the category of aromatic amines .
Molecular Structure Analysis
The molecular structure of “[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” can be represented by the InChI code: 1S/C13H11ClFN/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 .Physical And Chemical Properties Analysis
“[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” has a molecular weight of 235.69 . It is stored at room temperature and is in powder form .Scientific Research Applications
Pharmaceutical Research: Antitubercular Agents
This compound has been investigated for its potential as an antitubercular agent. It has shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Specifically, derivatives of this compound have been synthesized and tested for their inhibitory effect on the DprE1 enzyme, which is essential for the bacterium’s cell wall synthesis . This makes it a valuable candidate for developing new TB treatments, especially given the rise of antibiotic-resistant strains.
Material Science: Organic Synthesis Intermediate
In the field of material science, “[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block for creating new polymers or enhancing the properties of existing materials .
Chemical Industry: Catalyst Development
The compound’s unique chemical structure enables it to act as a ligand in catalyst development. It can bind to metals and assist in catalytic processes, which are crucial for producing a wide range of chemical products. This application is particularly important for reactions requiring high precision and efficiency .
Biological Studies: Enzyme Inhibition
Researchers have utilized “[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” in studying enzyme inhibition mechanisms. By observing how the compound interacts with various enzymes, scientists can gain insights into the design of enzyme inhibitors that can regulate biological pathways involved in diseases .
Neuroscience: Neurotransmitter Receptor Modulation
There is potential for this compound to modulate neurotransmitter receptors in the brain. This could lead to new treatments for neurological disorders such as depression, anxiety, and schizophrenia. The compound’s ability to cross the blood-brain barrier makes it a candidate for central nervous system drug development .
Agriculture: Pest Control Agents
In agriculture, “[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” could be used to develop new pest control agents. Its chemical properties may affect the nervous system of pests, providing a new approach to protect crops from insects and other pests without harming the environment .
Environmental Science: Pollutant Degradation
The compound’s reactivity with various pollutants makes it a subject of interest in environmental science. It could be used to develop methods for the degradation of pollutants, contributing to cleaner air and water. Research in this area focuses on finding efficient and sustainable ways to mitigate environmental contamination .
Analytical Chemistry: Chromatography Standards
Lastly, “[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine” can be used as a standard in chromatographic analyses. Due to its distinct chemical signature, it helps in calibrating instruments and ensuring the accuracy of analytical methods used in quality control across various industries .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
This can result in alterations in cellular processes, potentially influencing cell signaling, metabolism, or other functions .
Biochemical Pathways
Given the potential targets, it is plausible that the compound could influence pathways related to cell signaling, particularly those involving camp-dependent protein kinases .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism and excretion patterns that can influence their bioavailability .
Result of Action
Given its potential targets, it is likely that the compound could influence cellular processes such as signal transduction, potentially leading to changes in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
[4-(4-chlorophenyl)-2-fluorophenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAMJDKRXHUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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